N-Dodecanoyl-valine
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Overview
Description
N-Dodecanoyl-valine is an organic compound that belongs to the class of N-acyl amino acids. It is derived from the amino acid valine and dodecanoic acid (also known as lauric acid). This compound is known for its amphiphilic properties, making it useful in various applications, including as a low-molecular-weight organogelator.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dodecanoyl-valine can be synthesized through the reaction of valine with dodecanoic acid. The process typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of valine and the carboxyl group of dodecanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microbial synthesis methods, such as the use of D-aminoacylase for the stereoselective hydrolysis of N-acyl-DL-valine, can be employed for the production of enantiomerically pure this compound .
Chemical Reactions Analysis
Types of Reactions
N-Dodecanoyl-valine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N-Dodecanoyl-valine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying amide bond formation.
Biology: Investigated for its role in cell signaling and membrane interactions due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N-Dodecanoyl-valine involves its ability to self-assemble into supramolecular structures due to its amphiphilic nature. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions lead to the formation of stable gels and other nanostructures, which can encapsulate and release active compounds in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
- N-Dodecanoyl-alanine
- N-Dodecanoyl-leucine
- N-Dodecanoyl-phenylalanine
- N-Dodecanoyl-proline
Uniqueness
N-Dodecanoyl-valine is unique due to its specific combination of valine and dodecanoic acid, which imparts distinct amphiphilic properties. This makes it particularly effective as an organogelator compared to other similar compounds. Its ability to form stable gels in both polar and apolar solvents sets it apart from other N-acyl amino acids .
Properties
IUPAC Name |
2-(dodecanoylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHXCNGQDLRDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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